N-(Bromoacetyl)-L-glutamic acid
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Overview
Description
N-(Bromoacetyl)-L-glutamic acid is a synthetic compound that combines the structural features of bromoacetic acid and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)-L-glutamic acid typically involves the reaction of bromoacetic acid with L-glutamic acid. The process begins with the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted with the amino group of L-glutamic acid in the presence of a solvent such as N,N′-dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure controlled modifications and high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(Bromoacetyl)-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Acylation Reactions: The compound can participate in acylation reactions with primary amines, forming amide bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Solvents: Reactions are typically carried out in solvents such as DMF or aqueous solutions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in peptide synthesis and other biochemical applications .
Scientific Research Applications
N-(Bromoacetyl)-L-glutamic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of cyclic peptides, peptomers, and peptide conjugates.
Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the development of synthetic vaccines and peptide-based therapeutics.
Medical Applications:
Industrial Applications: The compound is used in the production of various bioactive heterocyclic systems and industrially significant scaffolds.
Mechanism of Action
The mechanism of action of N-(Bromoacetyl)-L-glutamic acid involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as thiol and amino groups on proteins .
Comparison with Similar Compounds
N-Bromoacetyl-Aminoethyl Phosphate: This compound shares the bromoacetyl group but differs in its overall structure and applications.
Bromoacetylated Synthetic Peptides: These peptides contain the bromoacetyl group and are used in similar applications, such as peptide synthesis and protein modification.
Uniqueness: N-(Bromoacetyl)-L-glutamic acid is unique due to its specific combination of bromoacetic acid and L-glutamic acid, which provides distinct reactivity and applications in peptide synthesis and biochemical research. Its ability to form stable amide bonds with primary amines makes it particularly valuable in the synthesis of cyclic peptides and other complex biomolecules .
Properties
CAS No. |
56576-87-5 |
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Molecular Formula |
C7H10BrNO5 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
(2S)-2-[(2-bromoacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10BrNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
XYOZDFYRDGNILL-BYPYZUCNSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CBr |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CBr |
Origin of Product |
United States |
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